molecular formula C18H17N3O4 B2943205 N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 946275-29-2

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

Cat. No.: B2943205
CAS No.: 946275-29-2
M. Wt: 339.351
InChI Key: KKDIHNHIBNHXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically belonging to the class of 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in anticancer agent development due to its ability to participate in key hydrogen bonding interactions with biological targets and its favorable physicochemical properties, which can enhance drug likeness and transmembrane permeability . Compounds featuring this core structure have demonstrated potent cytotoxic and antiproliferative activities against a range of cancer cell lines, including human lung carcinomas and gliomas . The mechanism of action for this class of compounds is multifaceted and may involve the induction of apoptosis (programmed cell death), inhibition of critical enzymes like matrix metalloproteinase-9 (MMP-9) which is involved in tumor metastasis, and the disruption of the cell cycle, particularly by inducing arrest in the G0/G1 phase . Furthermore, 1,3,4-oxadiazole derivatives have been reported to act as bioisosteres for amide functional groups, improving metabolic stability while maintaining potent pharmacological activity, and have shown promise in targeting various enzymes and growth factors such as histone deacetylase (HDAC) and thymidylate synthase . This makes this compound a promising candidate for further investigation in biochemical assays and cell-based studies to elucidate its precise mechanism and potential as a lead compound. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-20-21-18(25-12)13-7-9-14(10-8-13)24-11-17(22)19-15-5-3-4-6-16(15)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDIHNHIBNHXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acetamide formation: The final step involves the reaction of the phenoxy intermediate with an acetamide derivative, typically under acidic or basic conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Features and Heterocyclic Variations

Compound Name Core Heterocycle Substituents Key Structural Differences Reference
Target Compound 1,3,4-Oxadiazole 5-Methyl, 2-methoxyphenyl Baseline structure -
N-[2-((5-Mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide 1,3,4-Oxadiazole 5-Mercapto, methoxy-phenyl Mercapto group replaces methyl; thioether linkage
N-(4-Chloro-2-methoxyphenyl) derivatives 1,3,4-Oxadiazole 5-Substituted (e.g., Cl, S-aryl) Chloro vs. methoxy on phenyl; thio vs. oxygen linkages
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-substituted acetamides Thiazolidinone Dioxothiazolidinyl Thiazolidinone replaces oxadiazole; conjugated enone system
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Isoxazole 5-Methyl, sulfamoyl-phenyl Isoxazole instead of oxadiazole; sulfamoyl group

Key Insights :

  • Oxadiazole vs.
  • Substituent Effects : Mercapto groups () enhance nucleophilicity, whereas methyl groups improve lipophilicity. Chloro substituents () may increase bioactivity but reduce solubility .

Key Insights :

  • The target compound’s synthesis likely parallels , using carbon disulfide and KOH for oxadiazole cyclization, but yields are unspecified.
  • Purine-linked analogs () show highly variable yields (21–95%), suggesting sensitivity to amine nucleophilicity .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) IR/NMR Highlights Calculated vs. Found Elemental Analysis Reference
Target Compound ~355.38 Not reported N/A -
N-(5-Methylisoxazol-3-yl)sulfamoyl derivatives 429.49 IR: 1667 cm⁻¹ (C=O); ¹H NMR: δ 3.8 (-OCH₃) C: 53.1% (calc) vs. 54.21% (found)
Indole-carbohydrazide-triazole derivatives 430–525 ¹H NMR: δ 6.9–7.5 (aromatic), 8.1 (-C=CH) N: ~18% (calc vs. found)
Thiazolidinone derivatives 310.39 IR: 3509 cm⁻¹ (NH); MS: m/z 430.2 (M+1) S: Confirmed via HRMS

Key Insights :

  • Methoxy groups (δ ~3.8 ppm in ¹H NMR) and carbonyl stretches (~1667 cm⁻¹ in IR) are consistent across analogs .

Key Insights :

  • Chloro-substituted analogs () show potent lipoxygenase inhibition, suggesting the target’s methoxy group may modulate similar pathways .
  • Thiazolidinone derivatives () exhibit moderate α-glucosidase activity, highlighting heterocycle-dependent target specificity .

Biological Activity

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C21_{21}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 1021133-05-0

The presence of the oxadiazole moiety is significant as it is often associated with various pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles demonstrate strong bactericidal effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus . The mechanism of action is thought to involve interference with the bacterial cell wall synthesis and disruption of metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Notably, studies on L929 fibroblast cells revealed that certain concentrations of related oxadiazole compounds did not significantly induce cytotoxicity and sometimes even enhanced cell viability . This suggests a potential therapeutic window for these compounds in cancer treatment.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The oxadiazole moiety can participate in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling pathways. For example, molecular docking studies have indicated that similar compounds can bind effectively to targets such as RET kinase, which is implicated in various cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialStrong activity against Staphylococcus spp.
CytotoxicityNon-toxic to L929 cells at certain concentrations
AnticancerInhibition of RET kinase activity

Case Study: Anticancer Potential

In a study focusing on the anticancer properties of oxadiazole derivatives, it was found that compounds similar to this compound inhibited cell proliferation in cancer cell lines through apoptosis induction. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring for enhancing cytotoxic effects .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting substituted phenols with chloroacetyl derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to form ether linkages. For example, describes the use of DMF and K₂CO₃ to facilitate phenoxyacetamide formation via room-temperature stirring, monitored by TLC .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions. outlines refluxing with chloroacetyl chloride in triethylamine to form oxadiazole-containing intermediates .
  • Purification : Recrystallization from ethanol or chromatography (e.g., ethyl acetate/hexane) is standard for isolating the final product .

Advanced: How can structural modifications to the oxadiazole or methoxyphenyl moieties influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Oxadiazole substituents : Methyl groups (as in 5-methyl-1,3,4-oxadiazole) enhance lipophilicity and metabolic stability, improving enzyme inhibition (e.g., lipoxygenase inhibition in ) . Chloro or nitro groups may increase electrophilicity but reduce solubility.
  • Methoxyphenyl position : The 2-methoxy group on the phenyl ring can sterically hinder binding to hydrophobic enzyme pockets, as shown in for hypoglycemic activity .
  • Data contradictions : Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., pH, temperature) or substituent electronic effects. Cross-validation using in silico docking (e.g., AutoDock Vina) is recommended to resolve conflicts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) and acetamide backbone (δ 4.0 ppm for CH₂) .
  • IR spectroscopy : Identifies amide C=O stretch (~1667 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the molecular formula .

Advanced: How to design an in vitro assay to evaluate enzyme inhibitory activity?

Answer:
Protocol (adapted from and ):

Enzyme selection : Use purified target enzymes (e.g., lipoxygenase, acetylcholinesterase) at physiologically relevant concentrations .

Substrate kinetics : Pre-incubate the compound with the enzyme, then add substrate (e.g., linoleic acid for lipoxygenase). Monitor absorbance changes (234 nm for conjugated dienes) .

IC₅₀ determination : Plot inhibition (%) vs. log[concentration] using nonlinear regression (GraphPad Prism). Include positive controls (e.g., quercetin for lipoxygenase) .

Statistical validation : Perform triplicate runs and analyze via ANOVA to confirm significance (p < 0.05) .

Basic: How to optimize reaction yields during the condensation step?

Answer:
Key factors (from and ):

  • Solvent choice : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of phenoxide ions .
  • Catalyst/base : K₂CO₃ (1.5 equiv) in DMF improves ether bond formation efficiency .
  • Temperature : Room temperature minimizes side reactions (e.g., hydrolysis) while maintaining reaction rate .
  • Monitoring : TLC (hexane:ethyl acetate 9:1) ensures reaction completion before workup .

Advanced: What computational strategies predict binding modes with target proteins?

Answer:
Methodology:

Protein preparation : Retrieve target structures from PDB (e.g., 1LOX for lipoxygenase). Optimize hydrogen bonding networks using MOE or Schrödinger .

Docking simulations : Use AutoDock Vina to dock the compound into the active site. Set grid dimensions to cover catalytic residues .

MD simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Calculate RMSD/RMSF values for ligand-protein complexes .

Free energy calculations : Apply MM/GBSA to estimate binding affinity (ΔG). Correlate with experimental IC₅₀ data for validation .

Basic: How to address low solubility during biological assays?

Answer:
Strategies (from and ):

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer .
  • Surfactants : Add Tween-20 (0.01%) to prevent aggregation in aqueous media .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) on the phenyl ring, balancing solubility and activity .

Advanced: How to analyze conflicting cytotoxicity data across cell lines?

Answer:
Troubleshooting steps:

Cell line validation : Confirm authenticity via STR profiling. Use matched normal/cancer lines (e.g., MCF-7 vs. MCF-10A) .

Assay conditions : Standardize incubation time (48–72 hr), serum concentration (10% FBS), and MTT protocol .

Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .

Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology effects .

Basic: What purification techniques are effective for this compound?

Answer:
Methods (from and ):

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities .

Advanced: How to design a SAR study for optimizing pharmacokinetic properties?

Answer:
Framework:

Library design : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the oxadiazole and phenyl rings .

ADME profiling :

  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Microsomal stability : Incubate with liver microsomes; quantify parent compound via LC-MS .

In vivo correlation : Administer top candidates to rodent models, measure plasma half-life, and compare with in vitro data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.